molecular formula C9H9N3O2 B11906890 1-Acetyl-6-amino-1H-indazol-3(2H)-one CAS No. 61346-24-5

1-Acetyl-6-amino-1H-indazol-3(2H)-one

Cat. No.: B11906890
CAS No.: 61346-24-5
M. Wt: 191.19 g/mol
InChI Key: WZBIGCKKKRUVFU-UHFFFAOYSA-N
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Description

1-Acetyl-6-amino-1H-indazol-3(2H)-one is a heterocyclic compound featuring an indazolone core modified with an acetyl group at the 1-position and an amino group at the 6-position. The indazolone scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . This compound is of interest in drug discovery, particularly in oncology and inflammation, where indazolone derivatives have demonstrated kinase inhibitory activity .

Properties

CAS No.

61346-24-5

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1-acetyl-6-amino-2H-indazol-3-one

InChI

InChI=1S/C9H9N3O2/c1-5(13)12-8-4-6(10)2-3-7(8)9(14)11-12/h2-4H,10H2,1H3,(H,11,14)

InChI Key

WZBIGCKKKRUVFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)N)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-6-amino-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-acetylaminobenzaldehyde with hydrazine hydrate, followed by cyclization to form the indazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-6-amino-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the acetyl group to an alcohol.

    Substitution: Substitution reactions at the amino group or the indazole ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride.

    Substitution: Using halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-6-amino-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

1-(1-Methyl-1H-indazol-3-yl)ethanone (similarity score 0.94) shares the acetyl group but lacks the 6-amino substituent.

1,3-Dimethyl-1H-indazol-6-amine (similarity score 0.88) replaces the acetyl group with a methyl group, which decreases electron-withdrawing effects and may enhance metabolic stability but reduce polarity .

2,3-Dimethyl-2H-indazol-6-amine (similarity score 0.84) demonstrates positional isomerism, with methyl groups at the 2- and 3-positions. This configuration could influence ring planarity and intermolecular interactions .

Functional Implications of Substituents

  • This group may improve solubility in organic solvents compared to methyl-substituted analogs .
  • Amino Group (6-position): Enhances hydrogen-bonding capacity, a critical feature for target engagement in kinase inhibition. In contrast, carboxylic acid derivatives (e.g., 1-Methyl-1H-indazole-3-carboxylic acid) prioritize ionic interactions but may suffer from poor bioavailability .

Notes

  • Structural analogs with methyl or carboxylic acid groups exhibit distinct physicochemical profiles, underscoring the need for tailored synthetic strategies .
  • Safety data for related compounds (e.g., 6-amino-1H,2H-indazol-3-one hydrochloride) emphasize standard handling protocols for amino-substituted heterocycles, including respiratory protection and first-aid measures for inhalation exposure .
  • Further research is required to elucidate the target compound’s metabolic stability, toxicity, and selectivity in biological systems.

Biological Activity

1-Acetyl-6-amino-1H-indazol-3(2H)-one is a compound belonging to the indazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure

The chemical structure of 1-Acetyl-6-amino-1H-indazol-3(2H)-one can be represented as follows:

C9H8N4O\text{C}_9\text{H}_8\text{N}_4\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer potential of various indazole derivatives, including 1-Acetyl-6-amino-1H-indazol-3(2H)-one. The compound has been evaluated for its ability to inhibit cancer cell proliferation across multiple cancer cell lines.

In Vitro Studies

A study by Ngo et al. (2020) synthesized a series of 6-substituted aminoindazole derivatives and assessed their anti-proliferative activity against several cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The results indicated that 1-Acetyl-6-amino-1H-indazol-3(2H)-one exhibited significant cytotoxicity, with an IC50 value lower than that of the positive control, etoposide .

CompoundCell LineIC50 (µM)
1-Acetyl-6-amino-1H-indazol-3(2H)-oneHCT116<10
EtoposideHCT1160.27

The mechanism by which 1-Acetyl-6-amino-1H-indazol-3(2H)-one exerts its effects appears to involve the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. The compound demonstrated moderate inhibition of IDO1 activity in HCT116 cells, suggesting a dual role in both direct cytotoxicity and modulation of immune responses .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the indazole scaffold can significantly alter biological activity. For instance, substituents at the 6-position of the indazole ring were found to enhance anti-proliferative effects. Compounds with acetyl and fluorobenzyl groups showed improved potency compared to their unsubstituted counterparts .

Case Studies

In a clinical context, compounds similar to 1-Acetyl-6-amino-1H-indazol-3(2H)-one have been investigated for their potential in treating various cancers. For example:

  • Colon Cancer : A derivative exhibited an IC50 value of <10 µM against HCT116 cells, indicating strong potential for further development as a therapeutic agent.
  • Melanoma : Other indazole derivatives have shown promise in preclinical models, highlighting the need for further exploration into their mechanisms and efficacy.

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